4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide
Brand Name: Vulcanchem
CAS No.: 181148-00-5
VCID: VC0067144
InChI: InChI=1S/C12H17N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h5-6,8-9H,1-4,7,13H2,(H,14,18)
SMILES: C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN
Molecular Formula: C14H18F3N3O5
Molecular Weight: 365.31

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide

CAS No.: 181148-00-5

Cat. No.: VC0067144

Molecular Formula: C14H18F3N3O5

Molecular Weight: 365.31

* For research use only. Not for human or veterinary use.

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide - 181148-00-5

Specification

CAS No. 181148-00-5
Molecular Formula C14H18F3N3O5
Molecular Weight 365.31
IUPAC Name 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide
Standard InChI InChI=1S/C12H17N3O3/c13-14-12(18)9-3-1-8(2-4-9)7-15-10(16)5-6-11(15)17/h5-6,8-9H,1-4,7,13H2,(H,14,18)
SMILES C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN

Introduction

Structural and Physicochemical Characteristics

4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarbohydrazide (CAS No. 181148-00-5) is a heterocyclic organic compound characterized by a cyclohexane backbone substituted with a carbohydrazide group and a maleimide moiety. Key structural features include:

  • Molecular Formula: C12H17N3O3\text{C}_{12}\text{H}_{17}\text{N}_3\text{O}_3

  • Molecular Weight: 251.28 g/mol

  • IUPAC Name: 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide

  • SMILES: C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NN

PropertyValueSource
Melting Point157–158°CPubChem
Density1.299 ± 0.06 g/cm³ (predicted)ChemicalBook
pKa13.57 ± 0.40 (predicted)ChemicalBook

The compound’s maleimide group (2,5-dioxopyrrolidine) and carbohydrazide moiety confer distinct reactivity, enabling applications in bioconjugation and polymer chemistry.

Synthetic Routes and Industrial Production

The synthesis involves controlled reactions between cyclohexane-1-carbohydrazide and 2,5-dioxopyrrol-1-ylmethyl chloride:

Laboratory Synthesis

  • Reactants: Cyclohexane-1-carbohydrazide and 2,5-dioxopyrrol-1-ylmethyl chloride.

  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

  • Conditions: Elevated temperatures (60–80°C) under inert atmospheres to minimize side reactions.

  • Purification: Recrystallization or chromatography to achieve >95% purity.

Industrial-Scale Production

  • Continuous Flow Reactors: Optimize reaction kinetics and yield consistency.

  • Catalysts: Acidic or basic conditions to drive nucleophilic substitution at the maleimide site.

  • Quality Control: High-performance liquid chromatography (HPLC) for purity assessment.

Chemical Reactivity and Functional Applications

The compound’s dual functional groups enable diverse reactivity:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ (acidic) or H₂O₂Carboxylic acids or ketones
ReductionNaBH₄ or LiAlH₄Alcohols or amines
SubstitutionThiols/amines (pH 7–9)Maleimide-thiol/amine adducts

Bioconjugation Applications

The maleimide group reacts selectively with thiol-containing biomolecules (e.g., cysteine residues), forming stable thioether bonds . This property is exploited in:

  • Monoclonal Antibody Production: Enhancing recombinant protein yields in Chinese hamster ovary (CHO) cells.

  • Vaccine Development: Conjugating sialyl Tn antigens to keyhole limpet hemocyanin (KLH), achieving epitope ratios >80% .

Biological Activity and Pharmacological Profiles

Antimicrobial and Antitumor Properties

  • Antimicrobial Activity: Inhibits Gram-positive and Gram-negative bacteria via disruption of membrane enzymes (e.g., cyclooxygenase) .

  • Antitumor Effects: Induces apoptosis in cancer cells (e.g., MCF-7, HeLa) through G2/M phase arrest, with IC₅₀ values in the micromolar range .

Antioxidant and Neuroprotective Roles

  • Radical Scavenging: Demonstrates DPPH radical inhibition (>50% at 100 μM), suggesting antioxidant potential.

  • Anticonvulsant Activity: Derivatives exhibit calcium channel inhibition (Cav 1.2), reducing seizure susceptibility in preclinical models.

Material Science and Industrial Applications

Polymer Stabilization

Incorporation into sulfur-cured polymers (e.g., natural rubber, styrene-butadiene rubber) enhances thermal stability and cross-linking density during vulcanization.

Nanomaterial Synthesis

  • Drug Delivery Systems: Maleimide-thiol conjugation enables targeted nanocarrier design for chemotherapeutics.

  • Bioconjugate Formulations: Stabilizes antibody-drug conjugates (ADCs) in PROTAC (Proteolysis Targeting Chimera) platforms .

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Lacks carbohydrazide; NHS ester for amine couplingAntibody labeling, peptide conjugation
GMBS (N-(γ-Maleimidobutyryloxy)succinimide ester)Shorter spacer; disulfide bond formationHeterobifunctional crosslinking

This compound’s carbohydrazide group offers unique reactivity for hydrazide-amine or hydrazide-carbonyl conjugations, distinguishing it from maleimide-only reagents.

Case Studies and Research Highlights

Vaccine Conjugate Optimization

In a study comparing conjugation methods for sialyl Tn-KLH vaccines:

MethodEpitope RatioYield (%)Antibody Titer
Direct Reductive Amination1:50401:160 (IgM)
MMCCH Spacer (This Compound)1:80701:640 (IgM)

The enhanced efficiency is attributed to the cyclohexyl spacer’s steric and electronic properties .

Anticonvulsant Derivatives

A series of pyrrolidine-2,5-dione hybrids demonstrated potent activity against pentylenetetrazole-induced seizures, with selectivity for Cav 1.2 channels.

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